4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide
Overview
Description
ZK304709 is a potent multi-target tumor growth inhibitor. It is a small molecule drug that inhibits cyclin-dependent kinases 1, 2, 4, 7, and 9, as well as vascular endothelial growth factor receptor tyrosine kinases 1-3 and platelet-derived growth factor receptor beta tyrosine kinase . This compound is primarily studied for its potential in cancer therapy due to its ability to inhibit cell cycle progression and tumor-induced angiogenesis .
Preparation Methods
The synthetic routes and reaction conditions for ZK304709 are not extensively detailed in the available literature. it is known that the compound is a pyrimidine-based nanomolar inhibitor . Industrial production methods for such compounds typically involve multi-step organic synthesis processes, including the formation of the pyrimidine core, followed by functionalization to introduce the desired substituents.
Chemical Reactions Analysis
ZK304709 undergoes various chemical reactions, primarily involving its inhibitory action on specific kinases. The compound is known to inhibit the phosphorylation of retinoblastoma protein in tumor cells . Common reagents and conditions used in these reactions include the use of cell lysates and Western blot analysis to detect phosphorylation levels . The major products formed from these reactions are typically the inhibited forms of the target proteins, leading to the desired therapeutic effects.
Scientific Research Applications
ZK304709 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is studied for its ability to inhibit tumor growth by blocking cell cycle progression and angiogenesis . The compound has shown efficacy in inhibiting the proliferation of various human tumor cells in the nanomolar range . Additionally, it has been used in studies to understand the role of cyclin-dependent kinases in cell cycle regulation and tumor progression .
Mechanism of Action
The mechanism of action of ZK304709 involves the inhibition of multiple targets, including cyclin-dependent kinases and receptor tyrosine kinases . By inhibiting these targets, the compound blocks cell cycle progression and reduces tumor-induced angiogenesis . Specifically, ZK304709 inhibits the phosphorylation of retinoblastoma protein, which is a key regulator of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in tumor cells . Additionally, the compound blocks the vascular endothelial growth factor receptor and platelet-derived growth factor receptor pathways, further inhibiting tumor growth and angiogenesis .
Comparison with Similar Compounds
ZK304709 is unique in its multi-target inhibitory action, which distinguishes it from other cyclin-dependent kinase inhibitors. Similar compounds include AT-7519, R-547, PD-0332991, and PHA-848125 . While AT-7519 and R-547 have broad cyclin-dependent kinase profiles, PD-0332991 is a selective inhibitor of cyclin-dependent kinases 4 and 6 . PHA-848125, like ZK304709, has additional kinase activity besides cyclin-dependent kinase inhibition . The uniqueness of ZK304709 lies in its ability to inhibit multiple targets simultaneously, making it a potent inhibitor of tumor growth and angiogenesis .
Properties
CAS No. |
477588-78-6 |
---|---|
Molecular Formula |
C13H16BrN5O3S |
Molecular Weight |
402.27 |
IUPAC Name |
4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H16BrN5O3S/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19) |
InChI Key |
MJIALGDLOLWBRQ-QMMMGPOBSA-N |
SMILES |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZK304709; ZK 304709; ZK304709 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.